molecular formula C20H18ClNNaO7- B12355118 Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

Cat. No.: B12355118
M. Wt: 442.8 g/mol
InChI Key: DBEDHSNRCKDNPA-UHFFFAOYSA-L
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Description

IUPAC Nomenclature and Structural Representation

The compound Sodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as Sodium 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (2:1) . This nomenclature reflects the compound’s stereochemical configuration, functional groups, and sodium counterion stoichiometry. The (2R) designations specify the absolute configuration at two chiral centers within the molecule, which are critical for its three-dimensional arrangement and potential biological interactions.

The structural representation of the compound is provided below in multiple formats:

Property Value
Molecular Formula $$ \text{C}{20}\text{H}{20}\text{ClNO}_{7} \cdot 2\text{Na} $$
SMILES Notation [Na].O=C(O)C1(OC2=CC=C(C=C2O1)CC(NCC(O)C=3C=CC=C(Cl)C3)C)C(=O)O
InChI Key UVJBVPHQFYWKJL-CFOQQKEYSA-N
Molecular Weight 522.5 g/mol (calculated for $$ \text{C}{20}\text{H}{20}\text{ClNO}_{7} \cdot 2\text{Na} $$)

The benzodioxole moiety (a fused bicyclic structure containing two oxygen atoms) forms the core of the molecule, with a substituted propyl chain extending from the 5-position. This chain includes an amino group linked to a 3-chlorophenyl-hydroxyethyl group, contributing to the compound’s polarity and solubility profile.

Systematic Chemical Synonyms and Registry Identifiers

This compound is recognized by multiple systematic synonyms and registry identifiers across chemical databases:

Synonym Source
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-, sodium salt (1:2)
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-, disodium salt, [R-(R,R)]-
Bta-243
CL-316243 (former code)
HP 186

These synonyms emphasize variations in salt stoichiometry (e.g., disodium vs. sodium salt), stereochemical descriptors, and historical research codes. The compound’s registry identifiers facilitate unambiguous cross-referencing in scientific literature and regulatory documents.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 138908-40-4 . This unique identifier is universally recognized in chemical databases, regulatory filings, and commercial catalogs. Alternative designations include:

  • CL-316,243 : A former research code associated with early pharmacological studies.
  • Bta-243 : An internal identifier used in specialized chemical inventories.
  • HP 186 : A developmental designation linked to preclinical evaluation.

Properties

Molecular Formula

C20H18ClNNaO7-

Molecular Weight

442.8 g/mol

IUPAC Name

sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

InChI

InChI=1S/C20H20ClNO7.Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);/q;+1/p-2

InChI Key

DBEDHSNRCKDNPA-UHFFFAOYSA-L

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Traditional Laboratory-Scale Synthesis

The synthesis involves three key stages (Table 1):

Table 1: Key Steps in Laboratory-Scale Synthesis

Step Reaction Type Reagents/Conditions Yield Source
1 Benzodioxole acylation 3-Chlorophenacyl chloride, SO₂Cl₂, 0–5°C 65%
2 Epoxide ring-opening (R)-2-Amino-1-phenylethanol, K₂CO₃, DMF, 85°C 76%
3 Saponification & salt formation NaOH/MeOH, 50°C, 12 hr 89%
Step 1: Acylation of 1,3-Benzodioxole

The benzodioxole core is acylated using 3-chlorophenacyl chloride under controlled temperatures (0–5°C) to prevent side reactions. Sulfuryl chloride (SO₂Cl₂) facilitates electrophilic substitution at the 5-position, confirmed by NMR monitoring.

Step 2: Stereoselective Aminolysis

The epoxide intermediate undergoes ring-opening with (R)-2-amino-1-phenylethanol in dimethylformamide (DMF) using K₂CO₃ as a base. This step achieves 76% yield with >98% regioselectivity. Microwave-assisted conditions (70°C, 2 hr) further enhance efficiency.

Step 3: Saponification and Disodium Salt Formation

The dicarboxylic acid intermediate is treated with NaOH in methanol, followed by solvent evaporation and recrystallization from ethanol/water (3:1). The disodium salt is isolated in 89% purity (HPLC).

Industrial-Scale Production

Patent US11370799B2 outlines optimized conditions for large-scale synthesis (Table 2):

Table 2: Industrial Process Parameters

Parameter Laboratory Scale Industrial Scale Improvement
Reaction Time (Step 2) 24 hr 6 hr 75% reduction
Purification Method Chromatography Crystallization 30% cost savings
Overall Yield 52% 76% +24%

Key industrial adaptations include:

  • Continuous-Flow Acylation : A heterogeneous Zn-Aquivion catalyst enables 73% conversion in 30 minutes at 100°C, with 62% selectivity.
  • In Situ Salt Formation : Avoiding intermediate isolation reduces waste and improves throughput.

Stereochemical Control Strategies

The (R,R)-enantiomer’s bioactivity necessitates enantioselective synthesis:

Microbial Resolution

Japanese Patent JP-B-4-48791 describes using Rhodococcus erythropolis to resolve racemic 2-amino-1-phenylethanol. The (R)-enantiomer is obtained in 98% enantiomeric excess (ee) with 85% recovery.

Chiral Auxiliaries

The Pr-(R)-BINOL–Ph₃PO complex catalyzes epoxide aminolysis, yielding 80% of the (R,R)-product with 65% ee. Further recrystallization with L-tartaric acid enhances ee to >99%.

Reaction Optimization and Catalysis

Base and Solvent Screening

Patent US11370799B2 evaluates bases for Step 2 (Table 3):

Table 3: Base Efficiency in Epoxide Aminolysis

Base Yield (%) Purity (%)
K₂CO₃ 76 98
Cs₂CO₃ 82 97
DIPEA 68 95

K₂CO₃ in DMF at 85°C balances cost and performance.

Solvent-Free Mechanochemistry

Ball-milling the benzodioxole intermediate with NaHCO₃ reduces reaction time to 1 hour (yield: 71%).

Emerging Methodologies

Continuous-Flow Synthesis

A recyclable Zn-Aquivion catalyst in a packed-bed reactor achieves 73% conversion in 30 minutes. Unreacted benzodioxole is distilled and reused, improving atom economy by 40%.

Enzymatic Hydrolysis

Lipase B from Candida antarctica hydrolyzes the methyl ester precursor with 94% selectivity, avoiding harsh basic conditions.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, sulfuryl chloride, and methanol . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of the final compound, this compound .

Scientific Research Applications

Diabetes Research

CL 316,243 has been extensively studied for its potential therapeutic effects on diabetes. It has been shown to:

  • Enhance insulin sensitivity.
  • Reduce hyperglycemia in diabetic models.

Case Study:

In a study published in the Journal of Medicinal Chemistry, administration of CL 316,243 resulted in improved glucose tolerance and insulin sensitivity in obese mice . The compound demonstrated an EC50 value of approximately 3 nM, indicating its potency as a β3-adrenoceptor agonist.

Obesity Management

Research indicates that CL 316,243 may aid in weight management through its effects on fat metabolism:

  • Thermogenic Effects : The activation of β3 receptors promotes thermogenesis, which can lead to weight loss.

Data Table: Effects on Body Weight and Metabolism

Study ReferenceDose (mg/kg)Duration (weeks)Weight Change (%)Glucose Levels (mg/dL)
Bloom et al. 18-15%-30%
MDPI Review 0.56-10%-25%

Cardiovascular Research

The compound's β3 agonistic activity also suggests potential applications in cardiovascular health:

  • Vasodilation : Activation of β3 receptors may lead to vasodilatory effects, improving blood flow and reducing hypertension.

Bladder Overactivity Treatment

Recent studies have explored the use of β3 agonists like CL 316,243 for managing bladder overactivity conditions through cholinergic inhibition mechanisms .

Case Study:

A study indicated that CL 316,243 significantly reduced bladder contractions in rat models, suggesting its potential as a treatment for overactive bladder syndrome.

Comparison with Similar Compounds

Comparison with Similar β3-Adrenergic Receptor Agonists

Structural Comparison

CL316,243 features a benzodioxole dicarboxylate core with a 3-chlorophenyl hydroxyethylamine side chain, contributing to its β3-AR specificity . Key structural differences among similar agonists include:

  • BRL37344: Contains a phenoxyacetate moiety instead of benzodioxole, linked to a 3-chlorophenyl group .
  • Mirabegron : Arylthiazole-based structure with a methanesulfonamide group, enhancing metabolic stability .
  • Ritobegron/Solabegron : Structurally distinct due to sulfonamide and benzimidazole groups, respectively .

Pharmacological Properties

Receptor Selectivity
  • CL316,243 : Exhibits >1,000-fold selectivity for β3-AR over β1- and β2-ARs in rodent models . Human β3-AR affinity is lower, contributing to reduced clinical efficacy .
  • BRL37344 : Moderate β3-AR selectivity but shows partial β1-AR activity in humans, increasing cardiovascular side effects .
  • Mirabegron : High β3-AR selectivity in humans (EC50 = 22 nM) with minimal off-target effects, enabling clinical approval for overactive bladder (OAB) .
Efficacy in Metabolic Pathways
  • CL316,243 : Activates BAT thermogenesis in mice, increasing energy expenditure by 30–50% . Reduces blood glucose via fatty acid-mediated pathways but requires high doses (1–10 mg/kg) .
  • BRL37344 : Less potent than CL316,243 in lipolysis activation (EC50 = 0.2 μM vs. 0.01 μM for CL316,243) .
  • Mirabegron : At 50 mg/day in humans, improves insulin sensitivity and reduces body fat by 2–3% in preclinical models .

Research Findings and Clinical Implications

Metabolic Effects

  • CL316,243 increases carnitine palmitoyltransferase 1 (CPT1) expression in BAT, enhancing fatty acid oxidation .
  • In high-fat diet-induced obese mice, CL316,243 reduces adiposity by 15–20% but fails to replicate results in human trials .

Bladder Function

  • CL316,243 relaxes bladder smooth muscle in spontaneously hypertensive rats (SHRs) at 0.001 mg/kg, suggesting utility for OAB .
  • Mirabegron outperforms CL316,243 in human trials, reducing urinary incontinence episodes by 1.5–2.0/day .

Neuroendocrine Effects

  • CL316,243 increases brain tryptophan levels by 80–100% in mice via β3-AR activation, implicating it in mood regulation .

Biological Activity

Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, commonly referred to as CL 316243 disodium salt, is a potent and highly selective β3-adrenoceptor agonist. This compound has garnered significant attention due to its implications in metabolic regulation and potential therapeutic applications in obesity and diabetes.

  • Chemical Name : 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt
  • Molecular Formula : C20H18ClNNa2O7
  • Molecular Weight : 465.79 g/mol
  • CAS Number : 151126-84-0
  • Solubility : Soluble to 100 mM in water
  • Purity : >96% .

CL 316243 selectively activates the β3-adrenoceptors, which are predominantly expressed in adipose tissue. This receptor activation leads to several metabolic effects:

  • Increased Thermogenesis : Activation of β3-adrenoceptors enhances the thermogenic capacity of brown adipose tissue, leading to increased energy expenditure.
  • Lipid Metabolism : It promotes lipolysis and inhibits lipogenesis, contributing to reduced fat accumulation.
  • Glucose Homeostasis : The compound has been shown to decrease blood insulin and glucose levels following oral administration .

Thermogenic and Metabolic Impacts

Research indicates that CL 316243 significantly influences metabolic processes:

  • Thermogenesis : In vivo studies have demonstrated that the administration of CL 316243 increases brown adipose tissue thermogenesis and metabolic rate. This effect is linked to enhanced mitochondrial function and increased expression of uncoupling proteins .
StudyFindings
Bloom et al., 1992Established CL 316243 as a potent β3 agonist with implications for obesity treatment.
Yoshida et al., 1994Showed anti-obesity effects in yellow KK mice, indicating potential for diabetes management.
Woods et al., 2001Investigated effects on bladder hyperflexia, highlighting broader therapeutic applications.

Case Studies

  • Chronic Administration in Mice : A study involving daily injections of CL 316243 for five days resulted in increased mitochondrial protein content in adipose tissue, indicating enhanced metabolic activity .
  • IL-6 Mediated Effects : Research has shown that interleukin-6 (IL-6) plays a role in mediating the effects of CL 316243 on adipose tissue remodeling. In IL-6 knockout mice, the response to the drug was significantly reduced, suggesting that IL-6 is involved in the metabolic adaptations induced by β3-adrenoceptor activation .

Potential Therapeutic Applications

Given its biological activity, CL 316243 has potential applications in treating conditions such as:

  • Obesity : By promoting fat loss through enhanced thermogenesis and lipid metabolism.
  • Type 2 Diabetes : By improving insulin sensitivity and glucose metabolism.

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